molecular formula C17H19N B11763053 (2S)-1-(diphenylmethyl)-2-methylazetidine

(2S)-1-(diphenylmethyl)-2-methylazetidine

Cat. No.: B11763053
M. Wt: 237.34 g/mol
InChI Key: BKTLZMDEVMKAPE-AWEZNQCLSA-N
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Description

(2S)-1-(diphenylmethyl)-2-methylazetidine is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a diphenylmethyl group and a methyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethanol and 2-methylazetidine.

    Formation of Intermediate: The diphenylmethanol is first converted into a suitable intermediate, such as diphenylmethyl chloride, through a chlorination reaction.

    Nucleophilic Substitution: The intermediate is then subjected to a nucleophilic substitution reaction with 2-methylazetidine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(diphenylmethyl)-2-methylazetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(2S)-1-(diphenylmethyl)-2-methylazetidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(diphenylmethyl)-2-methylazetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.

    Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.

    Azetidine: The parent compound of the azetidine class, without the diphenylmethyl and methyl substitutions.

Uniqueness

(2S)-1-(diphenylmethyl)-2-methylazetidine is unique due to its specific structural features, including the presence of both a diphenylmethyl group and a methyl group on the azetidine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

(2S)-1-benzhydryl-2-methylazetidine

InChI

InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-/m0/s1

InChI Key

BKTLZMDEVMKAPE-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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